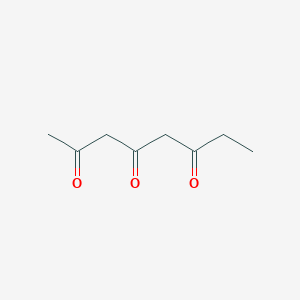
Octane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octane-2,4,6-trione: is an organic compound with the molecular formula C8H12O3 It is a triketone, meaning it contains three ketone groups
準備方法
Synthetic Routes and Reaction Conditions: Octane-2,4,6-trione can be synthesized through various methods. One common approach involves the oxidation of octane derivatives under controlled conditions. For example, the oxidation of octane-2,4-dione with a suitable oxidizing agent can yield this compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale oxidation processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agents and catalysts is crucial to achieving high purity and efficiency in production.
化学反応の分析
Types of Reactions: Octane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups into alcohols or other reduced forms.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the ketone groups under mild conditions to form substituted products.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Octane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Research into its biological activity has shown potential antimicrobial and anticancer properties. It is being studied for its ability to inhibit certain enzymes and pathways in microbial and cancer cells.
Medicine: Due to its potential biological activity, this compound is being investigated as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of octane-2,4,6-trione involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may interfere with key metabolic pathways in cells.
類似化合物との比較
Octane-2,4,6-trione can be compared with other triketones and diketones:
Similar Compounds: 2,4,6-heptanetrione, 2,4-pentanedione, and 1,3,5-triazine-2,4,6-trione.
Uniqueness: this compound’s unique structure, with three ketone groups positioned at specific intervals along the carbon chain, gives it distinct reactivity and properties
特性
CAS番号 |
61067-58-1 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
octane-2,4,6-trione |
InChI |
InChI=1S/C8H12O3/c1-3-7(10)5-8(11)4-6(2)9/h3-5H2,1-2H3 |
InChIキー |
KYWYXJJKXSANGZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CC(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


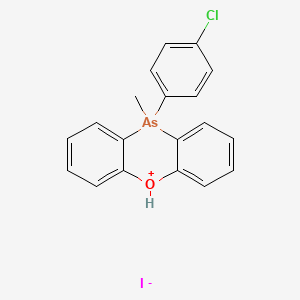
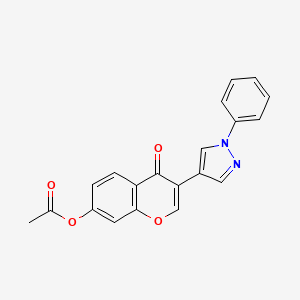
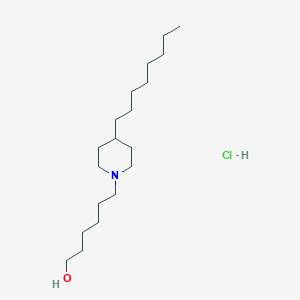
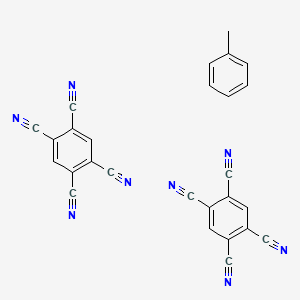
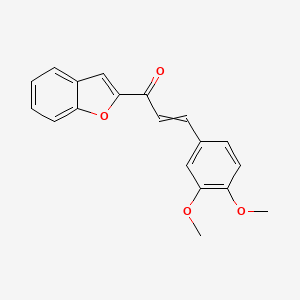
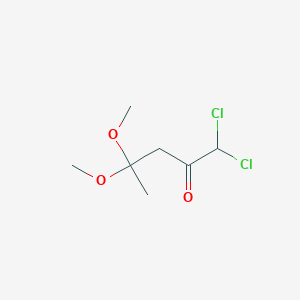
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
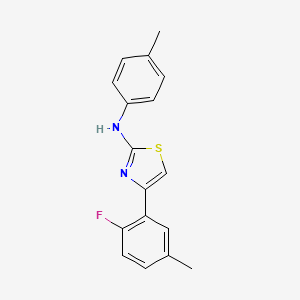
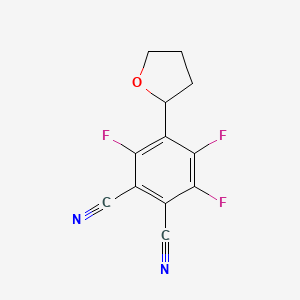

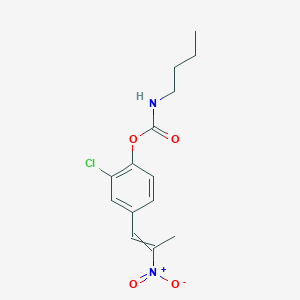
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
